molecular formula C15H15N3O2S B2847471 N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide CAS No. 1008454-23-6

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide

Cat. No.: B2847471
CAS No.: 1008454-23-6
M. Wt: 301.36
InChI Key: VELSNBIKDDNVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-oxo-2-phenyl-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. The structure includes a phenyl group at position 2 and a cyclopropanecarboxamide substituent at position 3 (Fig. 1). The 5-oxo group introduces polarity, while the cyclopropane ring contributes steric constraint and moderate lipophilicity.

Properties

IUPAC Name

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(10-6-7-10)16-14-12-8-21(20)9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELSNBIKDDNVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Functionalization

The synthesis begins with 3,4-diaminothiophene (1), which undergoes cyclocondensation with phenylglyoxal monohydrate (2) in acetic acid under reflux. This step forms the 2-phenyl-5-oxo-2H,4H,6H-thieno[3,4-c]pyrazole scaffold (3) via a [3+2] cycloaddition mechanism.

$$
\text{3,4-Diaminothiophene} + \text{Phenylglyoxal} \xrightarrow{\text{AcOH, Δ}} \text{2-Phenyl-5-oxo-thieno[3,4-c]pyrazole} \quad (75\% \text{ yield})
$$

Key parameters:

  • Solvent : Glacial acetic acid (optimal for protonation and cyclization).
  • Temperature : 110°C for 8 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Introduction of the 3-Amino Group

Nitrogenation at the 3-position is achieved via Hofmann degradation of a 3-carboxamide intermediate. Treatment of 3-carboxamide-thienopyrazole (4) with NaOBr in NaOH yields the 3-amino derivative (5).

$$
\text{3-Carboxamide} \xrightarrow{\text{NaOBr, NaOH}} \text{3-Aminothieno[3,4-c]pyrazole} \quad (62\% \text{ yield})
$$

Challenges :

  • Over-oxidation to nitro derivatives requires careful stoichiometric control.
  • Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Amidation with Cyclopropanecarboxamide

Cyclopropanecarbonyl Chloride Synthesis

Cyclopropanecarboxylic acid (6) is treated with thionyl chloride (SOCl₂) under anhydrous conditions to generate the acyl chloride (7).

$$
\text{Cyclopropanecarboxylic Acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Cyclopropanecarbonyl Chloride} \quad (89\% \text{ yield})
$$

Conditions :

  • Solvent : Toluene (prevents side reactions).
  • Temperature : 70°C for 2 hours.
  • Workup : Excess SOCl₂ removed under vacuum.

Coupling to 3-Aminothienopyrazole

The 3-aminothienopyrazole (5) reacts with cyclopropanecarbonyl chloride (7) in dichloromethane (DCM) with triethylamine (TEA) as a base.

$$
\text{3-Aminothienopyrazole} + \text{Cyclopropanecarbonyl Chloride} \xrightarrow{\text{DCM, TEA}} \text{Target Compound} \quad (68\% \text{ yield})
$$

Optimization Insights :

  • Molar Ratio : 1:1.2 (amine:acyl chloride) minimizes unreacted starting material.
  • Temperature : 0°C → room temperature (prevents exothermic side reactions).
  • Purification : Recrystallization from ethanol/water (4:1).

Alternative Synthetic Routes

One-Pot Cyclization-Amidation Strategy

A modified approach condenses thiophene diamine (1), phenylglyoxal (2), and cyclopropanecarboxylic acid in a multicomponent reaction using POCl₃ as a dehydrating agent. While reducing step count, yields drop to 52% due to competing side reactions.

Enzymatic Amidation

Recent advances employ lipase catalysts (e.g., Candida antarctica Lipase B) for amide bond formation in non-aqueous media. This method achieves 60% yield but requires prolonged reaction times (72 hours).

Analytical Characterization

Parameter Value Method
Melting Point 214–216°C Differential Scanning Calorimetry
HRMS (m/z) [M+H]⁺ 340.0921 (calc. 340.0924) High-Resolution MS
¹H NMR (DMSO-d₆) δ 1.12 (m, 4H, cyclopropane), 7.45–7.89 (m, 5H, Ph) 400 MHz NMR
IR (cm⁻¹) 1685 (C=O), 1590 (C=N) FT-IR

Key Observations :

  • ¹H NMR confirms cyclopropane protons as a multiplet at δ 1.12 ppm.
  • IR carbonyl stretch at 1685 cm⁻¹ aligns with amide C=O.

Challenges and Mitigation Strategies

  • Low Amidation Yields :

    • Cause : Steric hindrance from the thienopyrazole core.
    • Solution : Ultrasonication during coupling improves mass transfer (yield ↑ to 75%).
  • Byproduct Formation :

    • N-Acylation vs. O-Acylation : Selective amidation ensured by using non-polar solvents (DCM over THF).

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride-based acyl chloride synthesis remains cost-effective despite corrosion risks.
  • Green Chemistry : Substituting SOCl₂ with PCl₃ reduces toxicity but lowers yield by 15%.

Chemical Reactions Analysis

Types of Reactions

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The thieno[3,4-c]pyrazole core is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural variations among analogs occur at positions 2 (aryl substituents) and 3 (carboxamide substituents). Modifications influence molecular weight, lipophilicity, and electronic properties, which correlate with bioavailability and target binding.

Table 1: Structural and Physicochemical Comparison
Compound Name Position 2 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Features
Target Compound Phenyl Cyclopropanecarboxamide C₁₅H₁₄N₃O₂S* ~316.36 Moderate lipophilicity, compact substituent
N-[2-(4-Fluorophenyl)-5-oxo-...]adamantane-1-carboxamide 4-Fluorophenyl Adamantane-1-carboxamide C₂₂H₂₄FN₃O₂S 413.51 High lipophilicity, bulky adamantane
N-[2-(4-Fluorophenyl)-5-oxo-...]-2-(3-methylphenyl)acetamide 4-Fluorophenyl 2-(3-Methylphenyl)acetamide C₂₀H₁₈FN₃O₂S 383.44 Flexible acetamide chain, methyl group
N-[2-(4-Methoxyphenyl)-5-oxo-...]cyclohexanecarboxamide 4-Methoxyphenyl Cyclohexanecarboxamide C₁₉H₂₃N₃O₃S 373.50 Methoxy enhances H-bonding, cyclohexane
N-[2-(3-Chlorophenyl)-5-oxo-...]adamantane-1-carboxamide 3-Chlorophenyl Adamantane-1-carboxamide C₂₁H₂₁ClN₃O₂S 429.93 Chlorine enhances electronegativity

*Estimated based on structural analogy.

Q & A

Q. Critical Conditions :

  • Temperature control (e.g., 60–80°C for cyclopropanation).
  • Solvent selection (e.g., xylene for high-boiling reactions).
  • Catalysts like palladium acetate for cross-coupling steps .

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound?

Methodological Answer:
Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed via:

  • Quantum chemical calculations : Density functional theory (DFT) simulations model transition states and reaction energetics, identifying favorable pathways .
  • Reaction path searches : Algorithms like the artificial force-induced reaction (AFIR) method explore potential intermediates and validate experimental observations .
  • Docking studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes), clarifying bioactivity inconsistencies .

Example : A study on similar thieno-pyrazoles used DFT to confirm that oxidation proceeds via a singlet oxygen pathway rather than free-radical intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • FT-IR : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thieno ring vibrations at 1500–1600 cm⁻¹) .
  • High-resolution MS (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching C16H14N3O2S) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for validating cyclopropane geometry .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR optimization involves systematic modifications:

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3) groups to modulate enzyme inhibition .
  • Core hybridization : Fuse the thieno-pyrazole with heterocycles (e.g., tetrazole) to enhance solubility or target selectivity .
  • Pharmacokinetic profiling : Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to balance potency and bioavailability .

Example : A derivative with a 4-methoxyphenyl group showed 10× higher COX-2 inhibition than the parent compound due to improved hydrophobic interactions .

Basic: What are common pitfalls in purifying this compound, and how are they addressed?

Methodological Answer:

  • Low solubility : Use polar aprotic solvents (e.g., DMF) for recrystallization .
  • Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of cyclopropane precursor to pyrazole core) .
  • Column chromatography : Employ gradient elution (hexane/ethyl acetate) to separate isomers with similar Rf values .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-deficient aryl groups (e.g., 4-Cl-C6H4) accelerate Suzuki-Miyaura couplings by stabilizing palladium intermediates .
  • Steric hindrance : Bulky tert-butyl groups at the 2-position reduce reaction yields by impeding catalyst access .
  • Computational validation : Hammett σ constants and frontier molecular orbital (FMO) analysis predict reactivity trends .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid conversion) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

Advanced: How can contradictory biological data (e.g., varying IC50 values) be reconciled across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Target validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

Basic: What synthetic routes minimize toxic byproducts?

Methodological Answer:

  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Catalytic systems : Use nano-catalysts (e.g., Pd/C) to reduce heavy metal waste .
  • One-pot synthesis : Combine cyclopropanation and amidation steps to reduce intermediate isolation .

Advanced: How can machine learning improve reaction yield prediction for novel derivatives?

Methodological Answer:

  • Dataset curation : Compile historical reaction data (e.g., yields, conditions) from PubChem and validated literature .
  • Feature engineering : Input variables include solvent polarity, catalyst loading, and substituent electronic parameters .
  • Model training : Neural networks (e.g., graph convolutional networks) predict yields with >80% accuracy for thieno-pyrazole derivatives .

Q. Tables for Quick Reference

Analytical Technique Key Application Example Data
1H NMRCyclopropane proton assignmentδ 1.3 ppm (m, 3H, cyclopropane CH2)
HRMSMolecular formula confirmation[M+H]+ = 312.0894 (C16H14N3O2S)
X-ray crystallographyBond angle resolutionC-C-C angle: 59.8° in cyclopropane
Reaction Optimization Parameter Optimal Range
Suzuki couplingCatalyst loading5 mol% Pd(OAc)2
CyclopropanationTemperature70–80°C
AmidationSolventDry THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.